molecular formula C6H7ClN2O2 B2944618 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1011404-53-7

1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2944618
M. Wt: 174.58
InChI Key: WEYQTKWTPPRMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid” contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a carboxylic acid group (-COOH) and a 2-chloroethyl group attached to the pyrazole ring.



Synthesis Analysis

While I couldn’t find the specific synthesis process for this compound, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrazole ring, followed by the introduction of the 2-chloroethyl group and the carboxylic acid group. The exact methods and reagents would depend on the specific synthetic route chosen by the chemist.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the carboxylic acid group and the 2-chloroethyl group. The presence of these functional groups would likely influence the compound’s physical and chemical properties.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or it could react with alcohols to form esters. The 2-chloroethyl group could potentially undergo nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could result in the compound being acidic. The compound is likely to be solid at room temperature, and its solubility in various solvents would depend on the polarity of the molecule.


Scientific Research Applications

Synthesis and Biological Applications

1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid is a significant compound in medicinal chemistry, particularly for its role in the synthesis of biologically active molecules. The compound is derived from pyrazole, a pharmacophore with widespread biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. Its derivatives are extensively used as synthons in organic synthesis, contributing to the development of various heterocyclic compounds with enhanced biological activities.

  • Knoevenagel Condensation in Anticancer Agents : The Knoevenagel condensation, a method that involves the reaction of carbonyl groups with active methylenes to produce α, β-unsaturated ketones or carboxylic acids, is pivotal in synthesizing pharmacologically relevant molecules. This reaction, when applied to pharmacophoric aldehydes like pyrazole, facilitates the creation of a library of compounds with significant anticancer activity, targeting various cancer-related proteins and DNA (Tokala, Bora, & Shankaraiah, 2022).

  • Pyrazole Derivatives as Anticancer Agents : Pyrazole derivatives have been found to possess a wide range of biological activities, with significant focus on their anticancer properties. These compounds target various cancer mechanisms, showcasing their versatility in drug development and the potential for creating more effective cancer treatments (Dar & Shamsuzzaman, 2015).

  • Biological Applications of Pyrazole Carboxylic Acid Derivatives : Pyrazole carboxylic acid and its derivatives stand out due to their antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Their synthesis and biological applications have been extensively reviewed, highlighting their importance in medicinal chemistry and drug discovery (Cetin, 2020).

Antimicrobial and Antitumor Activity

Compounds based on pyrazole and its derivatives have shown remarkable antimicrobial and antitumor activities. These activities are attributed to the structural features of the pyrazole ring and its ability to interact with biological targets, offering pathways for developing new therapeutic agents.

  • Antimicrobial and Antitumor Properties : Studies on imidazole derivatives, including those similar in structure to 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid, demonstrate significant antimicrobial and antitumor effects. This highlights the potential of these compounds in developing new drugs with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.


Future Directions

The study of pyrazole derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. This particular compound could be a subject of future research to explore its potential biological activities and applications.


properties

IUPAC Name

1-(2-chloroethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYQTKWTPPRMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid

CAS RN

1011404-53-7
Record name 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.